molecular formula C20H21N5O2S B2776754 (4-(2-Hydroxyphenyl)piperazin-1-yl)(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)methanone CAS No. 1286698-77-8

(4-(2-Hydroxyphenyl)piperazin-1-yl)(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)methanone

Cat. No.: B2776754
CAS No.: 1286698-77-8
M. Wt: 395.48
InChI Key: GCQUMPFZVDNABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-Hydroxyphenyl)piperazin-1-yl)(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)methanone is a chemical compound of high interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a piperazine ring linked to a hydroxyphenyl group and an aminothiazole scaffold, is often investigated for its potential to interact with various biological targets. Similar compounds featuring piperazine and thiazole motifs have been explored as modulators for central nervous system (CNS) receptors, enzyme inhibitors, and potential therapeutics for inflammatory or neurodegenerative conditions . Researchers value this compound for probing structure-activity relationships (SAR) and optimizing lead compounds in drug discovery. The specific mechanism of action, binding affinity, and primary research applications for this exact compound require further experimental characterization and should be verified by qualified researchers. This product is strictly labeled "For Research Use Only" and is not approved for human, veterinary, diagnostic, or therapeutic use.

Properties

IUPAC Name

[4-(2-hydroxyphenyl)piperazin-1-yl]-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-14-5-4-8-18(21-14)23-20-22-15(13-28-20)19(27)25-11-9-24(10-12-25)16-6-2-3-7-17(16)26/h2-8,13,26H,9-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQUMPFZVDNABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-Hydroxyphenyl)piperazin-1-yl)(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)methanone , with the CAS number 1286698-77-8 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H21_{21}N5_5O2_2S
  • Molecular Weight : 395.5 g/mol
  • Structure : The compound features a piperazine ring, a thiazole moiety, and a hydroxyphenyl group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its potential therapeutic applications. Key areas of research include:

  • Inhibition of Enzymatic Activity :
    • The compound has been evaluated for its inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin biosynthesis. Inhibitors of TYR are of interest for their potential use in treating hyperpigmentation disorders and skin cancers .
  • Antimicrobial Properties :
    • Research indicates that derivatives of piperazine and thiazole compounds often exhibit significant antimicrobial activity. The specific compound under consideration may share similar properties, potentially inhibiting bacterial growth and biofilm formation .
  • Cytotoxicity Against Cancer Cells :
    • Preliminary studies suggest that the compound could possess cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent. This is supported by structure-activity relationship (SAR) studies that highlight modifications enhancing efficacy against specific targets .

The mechanisms through which this compound exerts its effects are still under investigation but may include:

  • Enzyme Inhibition : By binding to active sites on enzymes like TYR, the compound may effectively reduce melanin production.
  • Cellular Uptake and Apoptosis Induction : The compound's structure suggests it can interact with cellular membranes, facilitating uptake into cells where it may induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayReference
Tyrosinase InhibitionMelanin biosynthesis
Antimicrobial ActivityBacterial growth inhibition
CytotoxicityCancer cell lines

Case Study 1: Tyrosinase Inhibition

In a study assessing various phenolic compounds, this compound was found to inhibit TYR with an IC50 value indicating effective inhibition compared to known inhibitors . This suggests potential applications in dermatological treatments.

Case Study 2: Antimicrobial Activity

A series of experiments demonstrated that derivatives similar to this compound exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The structure was optimized to enhance activity against biofilms, which are notoriously difficult to treat .

Scientific Research Applications

Neurological Disorders

Recent studies indicate that compounds similar to (4-(2-Hydroxyphenyl)piperazin-1-yl)(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)methanone exhibit significant promise in treating neurological disorders. The compound's structural features suggest it may act on specific neurotransmitter systems, particularly those associated with cognitive functions and mood regulation.

  • Cognitive Enhancement : Research has shown that piperazine derivatives can enhance cognitive functions, making them potential candidates for treating conditions like Alzheimer's disease and other forms of dementia. These compounds may modulate serotonin and dopamine pathways, which are crucial for memory and learning processes .
  • Antidepressant Effects : The presence of the piperazine moiety in the compound is linked to antidepressant properties. Studies have demonstrated that similar compounds can alleviate symptoms of depression by interacting with serotonin receptors, thereby improving mood and emotional stability .

Antitumor Activity

There is emerging evidence that thiazole-containing compounds possess antitumor properties. The specific thiazole structure in this compound may contribute to its ability to inhibit cancer cell proliferation.

  • Mechanism of Action : Thiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential. This makes them valuable in developing new anticancer therapies .
  • Case Studies : In vitro studies have demonstrated that thiazole derivatives exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. These findings suggest a pathway for further research into their clinical applications as chemotherapeutic agents .

Receptor Interaction

The compound's ability to interact with various receptors is critical for its pharmacological profile. Its design suggests potential activity as a ligand for several G-protein coupled receptors (GPCRs), particularly those involved in mood regulation and cognitive function.

  • Serotonin Receptors : The piperazine structure is known to influence serotonin receptor activity, which is pivotal in mood disorders and anxiety management .
  • Dopamine Receptors : Similar compounds have shown affinity for dopamine receptors, indicating potential applications in treating schizophrenia and other psychotic disorders .

Safety and Efficacy

The safety profile of this compound is under investigation, with preliminary studies suggesting a favorable safety margin compared to existing treatments.

Data Tables

Application AreaPotential EffectsReferences
Neurological DisordersCognitive enhancement, antidepressant effects
Antitumor ActivityInduction of apoptosis in cancer cells
Receptor InteractionModulation of serotonin and dopamine receptors

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing (4-(2-Hydroxyphenyl)piperazin-1-yl)(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)methanone, and how can reaction yields be maximized?

  • Methodological Answer : Multi-step synthesis typically involves coupling piperazine derivatives with thiazole intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt under inert conditions (N₂ atmosphere) to link the piperazine and thiazole moieties .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization enhances purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., hydroxylphenyl protons at δ 9.8–10.2 ppm, thiazole protons at δ 7.5–8.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. How can researchers screen this compound for initial pharmacological activity?

  • Methodological Answer :

  • In vitro assays : Prioritize target classes (e.g., kinase or GPCR inhibition) based on structural analogs. Use fluorescence polarization assays for kinase activity or cAMP assays for GPCR modulation .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .

Q. What strategies are recommended for assessing aqueous solubility and lipophilicity?

  • Methodological Answer :

  • Shake-flask method : Measure solubility in PBS (pH 7.4) and logP via HPLC (C18 column, isocratic elution with acetonitrile/water) .
  • Computational tools : Use MarvinSketch or ACD/Labs to predict logP and pKa .

Q. How should stability studies be designed under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can spectral data discrepancies (e.g., unexpected NMR peaks) be resolved during structural characterization?

  • Methodological Answer :

  • Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates or oxidation products) .
  • Dynamic NMR : Analyze tautomerism or conformational isomerism in DMSO-d₆ at variable temperatures .

Q. What approaches are effective for establishing structure-activity relationships (SAR) with analogs?

  • Methodological Answer :

  • Fragment-based design : Modify the hydroxyphenyl (e.g., halogenation) or pyridinyl (e.g., methyl → ethyl substitution) groups. Compare activity in cellular assays .
  • Co-crystallization : Resolve ligand-target complexes via X-ray crystallography to identify critical binding interactions .

Q. How can contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data be addressed?

  • Methodological Answer :

  • Ensemble docking : Test multiple protein conformations (e.g., from MD simulations) to account for receptor flexibility .
  • Free energy perturbation (FEP) : Quantify binding energy differences between analogs to refine QSAR models .

Q. What methodologies are recommended for evaluating metabolic stability in hepatic microsomes?

  • Methodological Answer :

  • Incubation protocol : Use human liver microsomes (1 mg/mL) with NADPH regeneration system. Quantify parent compound depletion over 60 minutes via LC-MS/MS .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. How can formulation challenges related to poor bioavailability be systematically addressed?

  • Methodological Answer :

  • Nanoparticle encapsulation : Use PLGA polymers (50:50 lactide:glycolide) to improve solubility. Characterize particle size (DLS) and drug loading (UV-Vis) .
  • Solid dispersion : Prepare with HPMCAS-LF polymer via spray drying; assess dissolution profiles in biorelevant media (FaSSIF/FeSSIF) .

Q. What advanced computational methods are suitable for studying binding dynamics with putative targets?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to analyze ligand-protein hydrogen bonding and hydrophobic interactions .
  • Metadynamics : Identify free energy barriers for ligand unbinding from active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.